tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-8-9-17-13(10-15)4-6-14-7-5-13;/h14H,4-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHAFIKHEUJREZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H24N2O3·HCl
- Molecular Weight : 256.34 g/mol
- CAS Number : 1023595-11-0
The compound has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acid epoxides. Inhibition of sEH can lead to increased levels of anti-inflammatory epoxides, which may contribute to its therapeutic effects in conditions like chronic kidney diseases.
1. Anti-inflammatory Effects
Research has shown that compounds based on the diazaspiro[5.5]undecane structure exhibit significant anti-inflammatory properties. For instance, studies indicate that these compounds can reduce serum creatinine levels in rat models of anti-glomerular basement membrane glomerulonephritis, suggesting a protective effect on kidney function .
2. Neuropharmacological Effects
The compound has also been explored for its interactions with GABA receptors. Certain derivatives have shown potential as GABA_A receptor antagonists, which could influence neuroinflammatory processes and have implications for treating neurological disorders .
Case Studies
Research Findings
- Inhibition of Soluble Epoxide Hydrolase :
- GABA_A Receptor Modulation :
Scientific Research Applications
Medicinal Chemistry
This compound has been explored for its potential as a pharmacological agent due to its ability to interact with various biological targets. The spirocyclic structure contributes to its unique binding properties, making it a candidate for:
- Antimicrobial agents : Studies indicate that derivatives of diazaspiro compounds exhibit antimicrobial activities, suggesting potential in developing new antibiotics .
- Anticancer research : The compound's ability to modulate biological pathways may offer avenues for cancer treatment, particularly in targeting specific tumor types .
Organic Synthesis
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride serves as a versatile intermediate in organic synthesis:
- Building Block for complex molecules : Its functional groups allow for further chemical modifications, making it useful in synthesizing more complex organic compounds .
- Reagent in chemical reactions : The compound can act as a reagent in various organic reactions, including nucleophilic substitutions and cycloadditions .
Biological Studies
Research has shown that this compound can be utilized in biological assays to study:
- Enzyme inhibition : Its interaction with specific enzymes can help elucidate mechanisms of action and enzyme kinetics .
- Cellular studies : The compound's effects on cell viability and proliferation are being investigated to understand its biological impact .
Case Studies
Several studies have documented the applications of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share the spiro[5.5]undecane core but differ in heteroatom positions or substituents:
Comparative Analysis
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., CAS 1023595-11-0) exhibit improved aqueous solubility compared to free bases .
- Thermal Stability : The methyl-substituted derivative (CAS 1824297-55-3) shows lower thermal stability due to steric hindrance .
Pharmacological Relevance
Preparation Methods
Preparation of Epoxide Intermediate
The synthesis begins with the preparation of an epoxide intermediate using the Corey–Chaykovsky reagent. This reagent converts suitable ketones or aldehydes into epoxides efficiently:
- Starting from N-Boc-piperidone, the epoxide is formed by reaction with the Corey–Chaykovsky reagent.
- This epoxide serves as a versatile intermediate for subsequent nucleophilic ring-opening reactions.
Ring-Opening with Aryl Amines to Form Aminoalcohols
- The epoxide intermediate undergoes thermal ring opening with aryl amines.
- This step yields aminoalcohol intermediates in good yields, which are crucial for the formation of the spirocyclic structure.
Acylation and Intramolecular Cyclization
- The aminoalcohols are acylated using appropriate acyl halides, such as 2-chloropropionyl chloride.
- Following acylation, intramolecular cyclization is induced by treatment with potassium tert-butoxide at low temperatures.
- This cyclization step forms the spirocyclic 1-oxa-4,9-diazaspiro[5.5]undecane core.
Boc-Deprotection and N-Alkylation
- The Boc protecting group is removed under acidic conditions.
- Subsequent N-alkylation introduces desired substituents, such as phenethyl groups, to the nitrogen atoms.
- This step is critical for tuning receptor affinity and pharmacological activity.
Formation of Hydrochloride Salt
- The free base of tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate is converted to its hydrochloride salt.
- This salt formation improves compound stability, solubility, and handling properties.
Alternative Synthetic Routes and Modifications
- Variations in the synthetic procedure include the use of N-Cbz-piperidone instead of N-Boc-piperidone.
- Aminoalcohol intermediates can be prepared using methanolic ammonia for ring opening of epoxides.
- Modified acylation conditions, such as biphasic ethyl acetate-water systems, are employed to minimize byproducts.
- Ullmann or Buchwald–Hartwig coupling reactions are used for arylation steps to introduce diverse aryl substituents.
Summary Table of Key Synthetic Steps
| Step Number | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Epoxidation | Corey–Chaykovsky reagent | Epoxide intermediate | High yield |
| 2 | Epoxide ring opening | Aryl amines, thermal conditions | Aminoalcohol intermediate | Good yield |
| 3 | Acylation | Acyl halide (e.g., 2-chloropropionyl chloride) | Acylated aminoalcohol | Optimized to reduce side products |
| 4 | Intramolecular cyclization | Potassium tert-butoxide, low temperature | Spirocyclic core | Efficient cyclization |
| 5 | Boc deprotection | Acidic conditions | Deprotected amine | Standard Boc removal |
| 6 | N-Alkylation | Alkylating agents (e.g., phenethyl bromide) | N-substituted spiro compound | Enables structural diversity |
| 7 | Salt formation | Treatment with HCl | Hydrochloride salt | Improves stability and solubility |
Research Findings and Optimization Notes
- The synthetic approach is versatile, allowing for the introduction of various substituents at positions 2, 4, and 9 of the spirocyclic core to optimize dual μ-opioid receptor agonism and σ1 receptor antagonism.
- Phenethyl substituents at position 9 and substituted pyridyl groups at position 4 have been identified as providing favorable pharmacological profiles.
- The use of potassium tert-butoxide in intramolecular cyclization is critical for achieving high yields and purity.
- Modified acylation conditions, such as biphasic systems, help minimize byproducts arising from amide NH groups.
- Final arylation steps via Ullmann or Buchwald–Hartwig couplings enable the incorporation of diverse aromatic moieties, enhancing receptor binding affinity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate can react with methanamine under reflux (50°C) in ethanol, followed by solvent removal under reduced pressure . To ensure purity, employ column chromatography (e.g., silica gel) and confirm via HPLC (≥95% purity) or LC-MS. Structural validation requires H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the structural characterization of this spirocyclic compound performed?
- Methodological Answer : Use X-ray crystallography with SHELX programs (e.g., SHELXL for refinement) to resolve the spirocyclic core and confirm stereochemistry . Complement this with spectroscopic methods:
- NMR : Analyze H splitting patterns (e.g., sp hybridized protons at δ 3.5–4.5 ppm for oxygen/nitrogen-bearing carbons).
- FT-IR : Confirm carbonyl (C=O) stretches at ~1680–1720 cm and tertiary amine bands .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles), avoid inhalation/contact, and work in a fume hood. Electrostatic discharge precautions are recommended .
- Storage : Keep at 2–8°C in airtight, light-resistant containers under inert gas (e.g., N) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How do structural modifications at the 4- and 9-positions of the diazaspiro system affect pharmacological activity?
- Methodological Answer : Substituents like halogens (Cl, F) or trifluoromethyl (CF) at the 4-position enhance steric bulk and target binding (e.g., σ1 receptor affinity). Pyridyl groups at the 9-position improve solubility without compromising activity. Use SAR tables to compare modifications:
| Substituent (Position) | Target Affinity (IC, nM) | Solubility (mg/mL) | hERG Inhibition |
|---|---|---|---|
| -CF (4) | 12 ± 2 | 0.8 | None |
| 2-Pyridyl (9) | 18 ± 3 | 1.5 | Low |
Data adapted from multitarget ligand studies .
Q. What computational strategies are effective for predicting the compound’s binding modes to pain-related targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against σ1 receptors or NMDA subunits using crystal structures (PDB: 6DK1). MD simulations (GROMACS) over 100 ns can assess stability of ligand-receptor complexes. Validate with free-energy perturbation (FEP) calculations to predict affinity changes from substituent modifications .
Q. How can discrepancies between in vitro and in vivo efficacy be addressed?
- Methodological Answer :
- Metabolic Stability : Test liver microsome assays (human/rat) to identify rapid clearance. Introduce deuterium at labile positions (e.g., CH → CD) to prolong half-life.
- BBB Penetration : Use PAMPA-BBB assays; log values >2.5 suggest CNS activity. If in vivo efficacy is low, consider prodrug strategies (e.g., esterification) .
Q. What analytical techniques resolve polymorphism in crystalline forms of the compound?
- Methodological Answer : Combine DSC (melting point variations) and PXRD (distinct diffraction patterns). For hydrate/solvate identification, use TGA-FTIR to detect weight loss (HO/solvent) and vibrational modes. SHELXD can solve crystal structures of polymorphs .
Contradictions and Considerations
- Synthetic Yield vs. Purity : reports a "yellowish oil" product, while emphasizes crystalline solids. This suggests solvent choice (e.g., EtOH vs. THF) and workup conditions (e.g., recrystallization) critically impact physical form.
- hERG Inhibition : Some 9-position substituents (e.g., pyridyl) show low hERG activity, but trifluoromethyl groups at position 4 avoid it entirely . Prioritize substituents with steric bulk to minimize off-target effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
